molecular formula C10H14Cl3N B3085984 [(2,3-Dichlorophenyl)methyl](propyl)amine hydrochloride CAS No. 1158412-49-7

[(2,3-Dichlorophenyl)methyl](propyl)amine hydrochloride

Cat. No. B3085984
M. Wt: 254.6 g/mol
InChI Key: RKFNPRWPEQYEOH-UHFFFAOYSA-N
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Description

Amines are compounds that are derived from ammonia (NH3). In amines, one or more of the hydrogen atoms in ammonia is replaced by a hydrocarbon group. The hydrocarbon group can be an alkyl group (like methyl, ethyl, etc.) or an aryl group (like phenyl, etc.) .


Synthesis Analysis

The synthesis of amines often involves reactions that introduce an amine group to a carbon compound. For example, the reaction of an alkyl halide with ammonia yields a primary amine. Further reaction leads to secondary and tertiary amines, as well as quaternary ammonium ions .


Molecular Structure Analysis

Amines can be classified as primary, secondary, or tertiary depending on the number of hydrocarbon groups attached to the nitrogen atom. In primary amines, one hydrogen atom in ammonia is replaced by a hydrocarbon group. In secondary amines, two hydrogen atoms are replaced. In tertiary amines, all three hydrogen atoms are replaced .


Chemical Reactions Analysis

Amines can participate in a variety of chemical reactions. They can act as bases, neutralizing acids to form ammonium salts. They can also react with alkyl halides to form larger amines in a process called alkylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of amines depend on their structure. They are usually polar compounds and can participate in hydrogen bonding, which can affect their boiling points and solubility. Small amines are often gases at room temperature, while larger ones are liquids or solids .

Scientific Research Applications

Medicinal Chemistry Applications

  • Synthesis and Evaluation of Antidepressant Agents

    A study presented an improved industrial synthesis of sertraline hydrochloride, a potent antidepressant, highlighting the medicinal chemistry applications of chlorophenyl derivatives in the development of pharmaceuticals (Vukics, Fodor, Fischer, Fellegvári, & Lévai, 2002).

  • Antifungal and Antibacterial Agents

    Research into the synthesis of N-substituted chlorophenyl compounds has explored their potential as fungicidal and antibacterial agents, indicating the relevance of chlorophenyl derivatives in addressing microbial resistance (Arnoldi, Dallavalle, Merlini, Musso, Farina, Moretti, & Jayasinghe, 2007).

Environmental Science Applications

  • Adsorption of Environmental Pollutants: Amino-modified ordered nanoporous silica materials functionalized with chlorophenyl groups have been investigated for the adsorption of chlorophenols from aqueous solutions, demonstrating the environmental cleanup potential of chlorophenyl derivatives (Ghaffari, Tehrani, Husain, Anbia, & Azar, 2014).

Material Science Applications

  • Development of New Materials: Research has explored the synthesis of novel compounds and materials using chlorophenyl derivatives, contributing to the advancement in material sciences and offering new functionalities for various applications (Jäger, Laggner, Mereiter, & Holzer, 2002).

These examples, while not directly mentioning (2,3-Dichlorophenyl)methylamine hydrochloride, illustrate the broad range of scientific research applications for chlorophenyl compounds and their derivatives. The synthesis and study of such compounds are integral to advancements in pharmaceuticals, environmental science, and materials engineering.

Safety And Hazards

The safety and hazards of amines depend on their specific structure. Some amines are safe to handle, while others can be toxic or corrosive. It’s important to refer to the Material Safety Data Sheet (MSDS) for specific information .

Future Directions

The future directions in the field of amines largely involve their use in pharmaceuticals. Many drugs, including antidepressants and antipsychotics, contain amines. Therefore, research is often focused on developing new amine-containing drugs with improved efficacy and fewer side effects .

properties

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]propan-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl2N.ClH/c1-2-6-13-7-8-4-3-5-9(11)10(8)12;/h3-5,13H,2,6-7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKFNPRWPEQYEOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNCC1=C(C(=CC=C1)Cl)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14Cl3N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2,3-Dichlorophenyl)methyl](propyl)amine hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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